molecular formula C28H31F3N4O6 B612204 Tak-441 CAS No. 1186231-83-3

Tak-441

Numéro de catalogue B612204
Numéro CAS: 1186231-83-3
Poids moléculaire: 576.56
Clé InChI: ZADWXQMNNVICKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TAK-441 is a potent inhibitor of the hedgehog pathway (IC50 4.4 nM) developed for the treatment of basal cell carcinoma . It is an orally bioavailable pyrrolopyridine derivative and Smoothened (Smo) antagonist with potential antineoplastic activity .


Synthesis Analysis

TAK-441 is a pyrrolo[3,2-c]pyridine derivative . The solid form selection of TAK-441 was conducted and crystal structure analyses revealed that form I was an isomorphic desolvate of another solvate type (type 4), which immediately was selected for further development .


Molecular Structure Analysis

The molecular formula of TAK-441 is C28H31F3N4O6 . Its exact mass is 576.22 and its molecular weight is 576.560 .


Chemical Reactions Analysis

TAK-441 was cocrystallized to enhance its aqueous solubility and suppress its high solvatomorphism . A TAK-441/L-malic acid (2:1) cocrystal and a TAK-441/L-tartaric acid (2:1) cocrystal were observed and they exhibited isomorphism .


Physical And Chemical Properties Analysis

The molecular weight of TAK-441 is 576.56 . These cocrystals were 2–3 times more soluble than its free form in aqueous solutions and directly crystallized without solvate formation in various organic solvents .

Applications De Recherche Scientifique

Cancer Therapy: Hedgehog Pathway Inhibition

Tak-441: is a potent inhibitor of the Hedgehog (Hh) signaling pathway , which is crucial for cell proliferation and survival during embryonic development and has been implicated in various cancers . It acts as a selective antagonist to the Smoothened (Smo) receptor, blocking the Hh signaling and showing promise in preclinical studies for its antitumor activity .

Pharmacokinetics and Pharmacodynamics

Research has focused on establishing a relationship between the pharmacokinetics of Tak-441 and its pharmacodynamic effects, particularly the inhibition of Gli1 mRNA expression in tumor-associated stromal or skin cells and tumor growth inhibition in xenografted tumor model mice . This helps in predicting the antitumor effect of hedgehog inhibitors.

Tumor Growth Inhibition

Tak-441: has demonstrated dose-dependent antitumor activity in various cancer models, including medulloblastoma allografts and xenografts of human pancreatic and ovarian cancers . It has been shown to cause complete remissions in certain high-dose cohorts and significantly reduce tumor-associated Gli1 mRNA expression, indicating its effectiveness in inhibiting tumor growth.

Combination Therapy

There is evidence that combining Tak-441 with other therapeutic agents, such as rapamycin (an mTOR inhibitor), can lead to significantly better antitumor activity than either agent alone in certain cancer models . This suggests potential for Tak-441 in combination therapy regimens.

Hedgehog Signaling Pathway Research

Beyond its therapeutic applications, Tak-441 serves as a valuable research tool in studying the Hedgehog signaling pathway’s role in tumorigenesis and the development of drug resistance. It helps in understanding the pathway’s ligand-dependent and independent mechanisms .

Mécanisme D'action

Target of Action

TAK-441 is a potent and selective antagonist of the Smoothened (SMO) receptor . The SMO receptor is a key component of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and is associated with the pathogenesis of various human cancers .

Mode of Action

TAK-441 inhibits the Hh signaling pathway by binding to the SMO receptor . This interaction blocks the signal transduction, thereby inhibiting the transcriptional activity of Gli1, a downstream effector in the Hh pathway . This results in the suppression of the Hh pathway, which is often dysregulated in various types of cancer due to overexpression of Hh ligands or mutations in the Patched-1 (PTCH1) gene .

Biochemical Pathways

The primary biochemical pathway affected by TAK-441 is the Hh signaling pathway . By inhibiting the SMO receptor, TAK-441 disrupts the normal functioning of this pathway, leading to a decrease in the expression of Gli1 mRNA . This, in turn, can lead to a reduction in the growth and proliferation of cancer cells, as the Hh pathway is known to play a key role in these processes .

Pharmacokinetics

TAK-441 has been characterized by low plasma clearance, moderate plasma volume of distribution at steady state, and a moderate terminal elimination half-life . Its oral bioavailability has been estimated to be 31.7% in rats and 90.3% in dogs . TAK-441 has high plasma protein binding in mice (99.7%) and rats (96.2%), and lower plasma protein binding in dogs (79.6%) and humans (87.7%) . It is primarily metabolized by the CYP3A4/5 isozyme, followed by CYP2C19 and 2C9 .

Result of Action

The molecular effect of TAK-441’s action is the inhibition of Gli1 mRNA expression, which is a key component of the Hh signaling pathway . On a cellular level, this results in the inhibition of tumor growth. Studies have shown that TAK-441 has antitumor activity in various xenograft models, including pancreatic, ovarian, and colon cancer .

Action Environment

The efficacy and stability of TAK-441 can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors and inducers can affect the pharmacokinetics of TAK-441 . Additionally, the presence of food can increase the extent of absorption of TAK-441, leading to a higher maximal drug concentration and area under the plasma concentration versus time curve .

Safety and Hazards

TAK-441 is for research use only, not for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name

6-ethyl-N-[1-(2-hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N4O6/c1-3-19-13-20-23(27(40)35(19)14-21(37)17-7-5-4-6-8-17)25(41-16-28(29,30)31)24(33(20)2)26(39)32-18-9-11-34(12-10-18)22(38)15-36/h4-8,13,18,36H,3,9-12,14-16H2,1-2H3,(H,32,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADWXQMNNVICKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C(N2C)C(=O)NC3CCN(CC3)C(=O)CO)OCC(F)(F)F)C(=O)N1CC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186231-83-3
Record name TAK-441
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186231833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-441
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3QT94KWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

A: TAK-441 selectively binds to and inhibits the activity of Smoothened (Smo), a cell surface co-receptor involved in the Hedgehog (Hh) signaling pathway [, ]. In the absence of Hh ligands, Patched-1 (Ptch1) inhibits Smo. Upon ligand binding to Ptch1, Smo is activated, leading to the activation of downstream transcription factors, primarily Gli proteins. TAK-441 prevents this activation, suppressing Hh-mediated signaling and consequently inhibiting the growth of tumor cells where this pathway is aberrantly activated [, , ].

A: While the provided abstracts do not specify the molecular formula or weight of TAK-441, they mention its classification as a pyrrolopyridine derivative [, ]. Spectroscopic data is not discussed in these abstracts.

A: One study focused on enhancing TAK-441’s aqueous solubility and suppressing its solvatomorphism through cocrystallization with L-malic acid or L-tartaric acid []. These cocrystals exhibited improved solubility and stability under stress conditions, indicating suitable properties for pharmaceutical development [].

A: TAK-441 exhibits high solvatomorphism, presenting challenges for solid form selection during drug development []. Cocrystallization with L-malic acid or L-tartaric acid has been shown to enhance its aqueous solubility and improve stability []. Additionally, polymeric micelles have been investigated as a potential cutaneous delivery system for TAK-441, aiming to enhance its penetration into the skin [].

A: In vivo studies in rats and dogs demonstrated that TAK-441 exhibits low plasma clearance, moderate plasma volume of distribution, moderate terminal elimination half-life, and good oral bioavailability (31.7% in rats and 90.3% in dogs) []. A food effect was observed in dogs, resulting in increased absorption and higher drug exposure []. TAK-441 is primarily metabolized by CYP3A4/5, followed by CYP2C19 and CYP2C9 []. It is mainly excreted in feces as metabolites with minimal urinary excretion of the parent drug [].

A: Pharmacokinetic and pharmacodynamic modeling revealed a link between TAK-441 plasma concentrations and Gli1 mRNA suppression in tumor-associated stromal cells, skin cells, and tumor growth inhibition in a pancreatic cancer xenograft model [, ]. The model suggests that substantial inhibition of Gli1 mRNA expression is required for significant tumor growth inhibition [, ].

A: While the provided abstracts don't elaborate on specific resistance mechanisms to TAK-441, one study investigated its potential to inhibit a Vismodegib-resistant Smo mutant []. This suggests that cross-resistance between different SMO antagonists could occur. Further research is needed to fully elucidate the mechanisms of resistance to TAK-441 and its implications for clinical use.

A: Gli1 mRNA expression in both tumor and skin tissues has been identified as a potential biomarker for predicting the antitumor effect of TAK-441 [, ]. Monitoring Gli1 mRNA levels could help assess target engagement and predict treatment response.

A: Research indicates that TAK-441 exhibits high solvatomorphism, potentially impacting its dissolution rate and solubility []. Cocrystallization with L-malic acid or L-tartaric acid effectively enhances its aqueous solubility, potentially leading to improved bioavailability []. Further studies are needed to fully characterize the dissolution profile of these cocrystals and their impact on in vivo performance.

A: TAK-441 demonstrates high permeability in Caco-2 cells, suggesting good absorption potential []. Although it is a poor substrate for the efflux pump P-glycoprotein (P-gp), it acts as a weak inhibitor of P-gp []. This interaction warrants further investigation, particularly when considering potential drug-drug interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.